4-Ethyl-2-ethynylaniline
Description
Contextualization of Ethynylaniline Derivatives as Versatile Building Blocks
Ethynylaniline derivatives are a class of organic compounds that feature both an amino group (-NH2) and an ethynyl (B1212043) group (-C≡CH) attached to an aniline (B41778) ring. This combination of functionalities makes them highly versatile building blocks in organic synthesis. They serve as precursors to a wide array of more complex molecules, including heterocycles like indoles and quinolines, which are prevalent in pharmaceuticals and natural products. organic-chemistry.orgresearchgate.net The reactivity of the ethynyl and amino groups allows for a variety of chemical modifications, making these derivatives valuable intermediates in the construction of diverse molecular frameworks. organic-chemistry.orgacs.org
Significance of Aniline and Alkyne Functionalities in Chemical Transformations
The aniline and alkyne moieties are fundamental functional groups in the repertoire of organic chemistry. The amino group of aniline is a versatile nucleophile and can direct the substitution pattern on the aromatic ring. It is also a key component in the synthesis of many nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net
Alkynes, with their carbon-carbon triple bond, are rich in pi-electrons and participate in a wide range of reactions. nih.gov They are particularly important in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which allows for the connection of an alkyne with an aryl or vinyl halide. researchgate.netwikipedia.orgrsc.org The linear geometry and reactivity of the alkyne group make it a valuable tool for constructing complex molecular architectures. nih.gov The combination of these two functionalities in a single molecule, as seen in 4-Ethyl-2-ethynylaniline, provides a powerful platform for synthetic innovation.
Overview of Prior Research on Substituted Ethynylanilines and Their Applications
Substituted ethynylanilines have been the subject of considerable research due to their utility in synthesizing a variety of important organic molecules. Studies have demonstrated their use in the preparation of indole (B1671886) derivatives, which are core structures in many biologically active compounds. organic-chemistry.orgacs.orgresearchgate.net For instance, the copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is a well-established method for forming the indole ring system. organic-chemistry.org
Furthermore, these compounds are key intermediates in the synthesis of quinolines and other fused heterocyclic systems. chemrevlett.com The Sonogashira coupling reaction, a cornerstone of modern organic synthesis, frequently employs ethynylaniline derivatives to create complex molecular structures. researchgate.net This reaction's ability to form carbon-carbon bonds under mild conditions has made it invaluable in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgrsc.org
Research Rationale for Investigating this compound
The specific substitution pattern of this compound, with an ethyl group at the 4-position and an ethynyl group at the 2-position of the aniline ring, presents a unique set of steric and electronic properties. This substitution influences the reactivity of both the amino and ethynyl groups, potentially leading to novel reaction pathways and the formation of unique molecular structures.
The presence of the ethyl group can modulate the electronic properties of the aniline ring, which in turn can affect the rates and regioselectivity of reactions involving the amino and ethynyl groups. Investigating this specific isomer will contribute to a deeper understanding of structure-reactivity relationships within the broader class of ethynylaniline derivatives.
Proposed Scope and Objectives for Academic Inquiry into this compound
A focused academic inquiry into this compound would aim to:
Develop efficient and scalable synthetic routes to this compound. This would involve optimizing existing methods or developing novel synthetic strategies.
Explore the reactivity of this compound in a variety of chemical transformations, including cyclization reactions, cross-coupling reactions, and multicomponent reactions.
Synthesize and characterize novel derivatives of this compound and evaluate their potential applications in areas such as materials science and medicinal chemistry.
Investigate the impact of the ethyl substituent on the chemical and physical properties of the resulting compounds, comparing them to other substituted ethynylanilines.
Through these investigations, a comprehensive understanding of the chemical behavior and synthetic potential of this compound can be achieved, paving the way for its use in the development of new and valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-ethyl-2-ethynylaniline |
InChI |
InChI=1S/C10H11N/c1-3-8-5-6-10(11)9(4-2)7-8/h2,5-7H,3,11H2,1H3 |
InChI Key |
WHYJQJGPBHKICW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 Ethynylaniline and Its Structural Analogs
Strategic Approaches for the Synthesis of 4-Ethyl-2-ethynylaniline
The construction of the this compound molecule requires careful strategic planning to ensure efficient and selective introduction of the ethyl and ethynyl (B1212043) groups onto the aniline (B41778) core.
Precursor Selection and Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a disconnection of the ethynyl group, leading back to a halogenated 4-ethylaniline (B1216643) precursor. This approach is advantageous as it allows for the introduction of the versatile ethynyl group in a late-stage transformation. The primary precursor for this strategy would be a di-substituted aniline, such as 2-halo-4-ethylaniline (where the halogen can be iodine or bromine). The ethyl group can be introduced prior to the ethynylation step through various established methods, such as Friedel-Crafts acylation followed by reduction, or by starting with a commercially available ethyl-substituted aniline.
The synthesis could also be envisioned by first introducing the ethynyl group to a di-halogenated benzene (B151609) ring, followed by the introduction of the ethyl group and finally the amino group. However, the former strategy is generally more convergent and allows for greater flexibility in analog synthesis.
Challenges and Considerations in Multi-Substituted Aniline Synthesis
The synthesis of multi-substituted anilines presents several challenges. researchgate.netresearchgate.netchim.it One of the primary difficulties lies in achieving regioselective functionalization of the aromatic ring. chim.it The directing effects of the amino group and other substituents must be carefully considered to control the position of incoming electrophiles or coupling partners. Steric hindrance can also play a significant role, particularly when introducing substituents ortho to existing groups. researchgate.net
Furthermore, the amino group is often reactive under many standard reaction conditions and may require protection to prevent unwanted side reactions. The choice of protecting group is crucial, as it must be stable to the subsequent reaction conditions and easily removable without affecting other functional groups in the molecule. The development of de novo synthesis methods, which build the aromatic ring from acyclic precursors, offers an alternative approach to overcome some of these challenges and provide access to a wider range of substitution patterns. researchgate.netacs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The Sonogashira coupling reaction, in particular, is a powerful method for the alkynylation of aryl halides and is highly suitable for the synthesis of this compound. wikipedia.orglibretexts.org
Sonogashira Coupling of Halogenated Anilines with Ethynyl Precursors
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of a 2-halo-4-ethylaniline with a suitable ethynylating agent, such as trimethylsilylacetylene (B32187) followed by deprotection, or directly with acetylene (B1199291) gas.
The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups, making it a versatile and widely used method. wikipedia.orgorganic-chemistry.org The use of arenediazonium salts, derived from anilines, has also been reported as an alternative to aryl halides in Sonogashira couplings. wikipedia.org
The choice of catalyst and ligand is critical for the success of the Sonogashira coupling. Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used catalysts. libretexts.org The phosphine (B1218219) ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, the use of more specialized ligands, such as bidentate phosphines or N-heterocyclic carbenes (NHCs), can improve reaction efficiency. wikipedia.org
Copper(I) salts, typically copper(I) iodide, are often used as co-catalysts to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgrsc.org In these systems, the base and solvent play a more direct role in the catalytic cycle. cetjournal.it
Table 1: Catalyst Systems for Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Key Features |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Standard, widely used system. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Air-stable and convenient palladium source. |
| Pd(OAc)₂ / Ligand | Various phosphines or NHCs | CuI or Cu-free | Allows for ligand optimization for specific substrates. |
| Palladium on Carbon (Pd/C) | - | CuI or Cu-free | Heterogeneous catalyst, allows for easier separation. |
| Dipyridylpalladium complex | Dipyridyl | - | Used in copper-free conditions. wikipedia.org |
The choice of solvent can significantly impact the rate and yield of the Sonogashira reaction. cetjournal.itlucp.net Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can dissolve a wide range of organic and inorganic compounds and can coordinate with the metal center, influencing the catalytic cycle. cetjournal.itlucp.net Amines, such as triethylamine (B128534) or diisopropylamine, are often used as both the base and the solvent. The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne. wikipedia.org
Reaction temperature and time are also important parameters to optimize. While many Sonogashira reactions can be run at room temperature, heating may be required for less reactive substrates. wikipedia.orgrsc.org Careful optimization of these conditions is necessary to maximize the yield of the desired product and minimize the formation of side products. The use of microwave irradiation has also been shown to accelerate the reaction. researchgate.net
Table 2: Common Solvents and Bases in Sonogashira Coupling
| Solvent | Base | Typical Reaction Temperature | Notes |
| Triethylamine | Triethylamine | Room temperature to reflux | Acts as both solvent and base. wikipedia.org |
| Dimethylformamide (DMF) | Amine base (e.g., Et₃N, DIPA) | Room temperature to 100°C | Good solvent for a wide range of substrates. lucp.net |
| Tetrahydrofuran (THF) | Amine base (e.g., Et₃N, DIPA) | Room temperature to reflux | Common ethereal solvent. lucp.net |
| Toluene | Amine base (e.g., Et₃N, DIPA) | Room temperature to reflux | Non-polar solvent option. lucp.net |
| Water | Amine or inorganic base | Room temperature to reflux | Green solvent option, often with additives. wikipedia.org |
Alternative Palladium-Mediated Coupling Strategies
While the Sonogashira coupling is a foundational method for forming aryl-alkyne bonds, several alternative palladium-mediated strategies have been developed that utilize ortho-alkynylanilines as versatile building blocks for more complex heterocyclic structures. These methods often proceed via tandem reactions, such as cyclization cascades, initiated by the palladium catalyst.
One prominent strategy involves the palladium-catalyzed electrophilic cyclization of N,N-dialkyl-o-alkynylanilines with various coupling partners. For instance, coupling with arylsiloxanes in the presence of a [Pd(OAc)₂] and Ag₂O catalytic system provides an efficient route to 2,3-disubstituted indoles. rsc.org This protocol demonstrates good functional group tolerance, enabling the synthesis of a diverse library of indole (B1671886) derivatives. rsc.org Another approach is the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. organic-chemistry.org This reaction, which uses molecular oxygen as the sole oxidant, regioselectively yields 4-halo-2-aminoquinolines, with PdCl₂ found to be a highly effective catalyst. organic-chemistry.org
Furthermore, palladium catalysis can facilitate the coupling of o-alkynylanilines with terminal alkynes under mild, aerobic conditions to produce 2,3-disubstituted 3-alkynylindoles. thieme-connect.comsonar.ch This method is advantageous as it uses readily available terminal alkynes. thieme-connect.com The reaction is proposed to proceed through an aminopalladation step, leading to a σ-indolylpalladium(II) intermediate. thieme-connect.com These strategies showcase the utility of the o-alkynylaniline core in constructing complex molecular architectures beyond simple alkynylation.
| Strategy | Coupling Partner | Catalyst System | Product Type | Ref. |
| Electrophilic Cyclization | Arylsiloxanes | [Pd(OAc)₂] / Ag₂O | 2,3-Disubstituted Indoles | rsc.org |
| Aerobic Oxidative Cyclization | Isocyanides | PdCl₂ / LiCl | 4-Halo-2-aminoquinolines | organic-chemistry.org |
| Aerobic Coupling/Cyclization | Terminal Alkynes | Palladium(II) | 2,3-Disubstituted 3-Alkynylindoles | thieme-connect.comsonar.ch |
| Acylation/Allylation | Cyclopropenones | Palladium | 3-Acyl Indoles | bohrium.comnih.gov |
Copper-Catalyzed Approaches in Aryl Alkyne Synthesis
Copper-catalyzed reactions represent a significant alternative to palladium-mediated methods for the synthesis of aryl alkynes and their derivatives. A particularly powerful approach is the three-component coupling of anilines, aldehydes, and terminal alkynes, often referred to as the A³ coupling reaction. This method allows for the direct synthesis of propargylamines.
In a typical procedure, an imine is formed in situ from the aniline and aldehyde, which is then attacked by a copper acetylide species generated from the terminal alkyne and a copper salt. beilstein-journals.orgorganic-chemistry.org Research has shown that copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) can effectively catalyze this three-component reaction without the need for additional ligands or bases, accommodating a wide range of anilines, aldehydes, and alkynes. organic-chemistry.org The use of chiral copper catalyst systems, such as CuOTf/Ph-Pybox or CuBr/Quinap, enables enantioselective alkynylations, producing chiral propargylic amines with high yields and enantioselectivities. beilstein-journals.org These reactions highlight the utility of copper catalysis in constructing the C(sp)-C(sp³) bond adjacent to an aniline nitrogen, a key structural motif in many biologically active molecules. beilstein-journals.org
Beyond three-component couplings, photoinduced, copper-catalyzed methods have emerged for the enantioconvergent coupling of racemic tertiary alkyl electrophiles with aniline nucleophiles to form C-N bonds. nih.govacs.org While not a direct aryl alkyne synthesis, these advanced methods underscore the broad utility of copper in aniline functionalization. nih.govacs.org
| Reaction Type | Catalyst System | Key Features | Product | Ref. |
| Three-Component Alkynylation | Cu(OTf)₂ | Ligand- and base-free; broad substrate scope | Propargylamines | organic-chemistry.org |
| Enantioselective Alkynylation | CuOTf / Ph-Pybox | In situ imine formation; high enantioselectivity | Chiral Propargylic Amines | beilstein-journals.org |
| Enantioselective Alkynylation | CuBr / Quinap | For alkyl-substituted stereocenters | Chiral Propargylic Amines | beilstein-journals.org |
Synthetic Routes via Functional Group Interconversions
The synthesis of this compound can be approached retrospectively by considering the sequential introduction of its functional groups onto an aniline or benzene core.
The synthesis of the 4-ethylaniline precursor is a key step. ontosight.ai A common industrial method is the direct alkylation of aniline with an ethylating agent like ethyl chloride or ethyl bromide. ontosight.ai This reaction typically falls under the category of Friedel-Crafts alkylation. However, direct alkylation of aniline can be challenging due to the high reactivity of the amino group, which can lead to N-alkylation and polyalkylation of the aromatic ring. To achieve para-selectivity, the amino group is often protected as an acetanilide (B955). The acetanilide undergoes para-acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) to yield the ethyl group, and subsequent deprotection of the amine affords 4-ethylaniline.
With 4-ethylaniline (or a protected version) in hand, the next critical step is the introduction of the ethynyl group at the ortho position.
A highly reliable and widely used method is the Sonogashira coupling . This involves the palladium- and copper-co-catalyzed cross-coupling of a 2-halo-4-ethylaniline with a terminal alkyne. The process typically starts with the halogenation (iodination or bromination) of 4-ethylaniline at the ortho position to create the necessary aryl halide handle. This intermediate is then coupled with an acetylene source, such as trimethylsilylacetylene (followed by deprotection), using a catalyst system like bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in an amine base.
An alternative modern approach involves directed ortho-metalation (DoM) . This strategy relies on using the aniline's amino group (or a modified version of it) as a directing group to facilitate C-H activation at the adjacent ortho position. nih.govuva.es The aniline is first protected with a suitable directing group (e.g., pivaloyl, carbamate, or a pyridyl group epfl.ch). The protected aniline is then treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to selectively deprotonate the ortho-position. The resulting aryllithium species is then quenched with an electrophilic ethynylating reagent to install the alkyne moiety. Subsequent deprotection reveals the 2-ethynylaniline (B1227618) product.
Chemoselective Functionalization of Poly-Substituted Aniline Scaffolds
Polysubstituted anilines, such as this compound, possess multiple reactive sites: the amino group (N-H), the aromatic ring (C-H), and the ethynyl group (C≡C-H). Chemoselective functionalization—the ability to react one site while leaving the others untouched—is crucial for their use in complex molecule synthesis.
A significant challenge in aniline chemistry is achieving C-H functionalization of the aromatic ring without competing N-functionalization of the amino group. nih.gov Recent advances have shown that specific catalytic systems can achieve this selectivity even with unprotected anilines. For example, a palladium catalyst system using [2,2′-bipyridin]-6(1H)-one as a ligand enables the direct ortho-C–H arylation of unprotected anilines, showing excellent chemoselectivity over N-arylation. nih.govuva.es Similarly, Re₂O₇ has been reported as a catalyst for the dehydrative C-benzylation of unprotected anilines with benzyl (B1604629) alcohols, favoring C-C bond formation over N-alkylation. acs.org
The reactivity of the aniline nitrogen itself can be controlled. Selective oxidation of substituted anilines can yield different products based on reaction conditions. acs.orgresearchgate.net For instance, using hydrogen peroxide as an oxidant, the choice of base can direct the reaction: a mild base like NaF promotes the formation of azoxybenzenes, while a strong base like NaOMe leads to nitrobenzenes. acs.orgresearchgate.net Furthermore, reactions can be directed to the substituents. The ortho-amino and ethynyl groups can participate in cyclization reactions, as seen in the palladium-catalyzed synthesis of indoles and quinolines, leaving the para-ethyl group intact. organic-chemistry.org
| Reaction Type | Reagent/Catalyst | Targeted Site | Product | Ref. |
| C-H Arylation | Pd / [2,2′-bipyridin]-6(1H)-one | Ortho C-H | Ortho-arylated aniline | nih.govuva.es |
| C-H Benzylation | Re₂O₇ | Ortho/Para C-H | C-Benzylated aniline | acs.org |
| Selective Oxidation | H₂O₂ / NaF (mild base) | Amino Group | Azoxybenzene | acs.orgresearchgate.net |
| Selective Oxidation | H₂O₂ / NaOMe (strong base) | Amino Group | Nitrobenzene | acs.orgresearchgate.net |
| N-Alkylation | Alkyl Halides / Ionic Liquid | Amino Group | N-alkylated aniline | rsc.org |
Purification and Isolation Techniques for this compound Intermediates
The successful synthesis of this compound and its precursors relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts.
Column Chromatography is one of the most powerful and commonly used methods for purifying reaction intermediates in aniline synthesis. dergipark.org.tr This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel). A solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute the components from the column. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which is also used to track the initial reaction's completion. dergipark.org.tr
Liquid-Liquid Extraction is a fundamental workup procedure. After quenching a reaction, the product is typically extracted from an aqueous phase into an immiscible organic solvent like ethyl acetate or dichloromethane. core.ac.uk The organic layer can then be washed sequentially with acidic solutions (e.g., dilute HCl) to remove basic impurities, basic solutions (e.g., NaHCO₃ or NaOH) to remove acidic impurities, and brine (saturated NaCl solution) to remove residual water before drying and concentration. core.ac.uk
For solid products or intermediates, filtration is used to isolate the crude material, which can then be washed with a suitable solvent to remove soluble impurities. derpharmachemica.com Further purification is often achieved by recrystallization , where the solid is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form.
For liquid intermediates, such as 4-ethylaniline, distillation under atmospheric or reduced pressure is an effective method for purification, separating compounds based on differences in their boiling points. In some cases, specialized techniques such as adsorption onto materials like beta zeolite have been used to remove aniline contaminants from aqueous solutions, with the loaded material being isolated by centrifugation. researchgate.net
Reactivity and Mechanistic Investigations of 4 Ethyl 2 Ethynylaniline
Intramolecular Cyclization Reactions for Heterocycle Synthesis
Intramolecular cyclization of 2-ethynylaniline (B1227618) derivatives stands as a powerful and atom-economical strategy for constructing fused heterocyclic rings. The specific product formed, such as an indole (B1671886) or a quinoline (B57606), is determined by the reaction conditions, the catalyst employed, and the nature of any additional reacting partners.
Formation of Indole Derivatives from 4-Ethyl-2-ethynylaniline Precursors
The synthesis of indoles via the cyclization of 2-ethynylanilines is a widely studied transformation. The core of this process involves the intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the alkyne, a process that can be promoted by various catalytic systems or reaction conditions. This cyclization typically follows a 5-endo-dig pathway.
Transition metals are highly effective in catalyzing the intramolecular hydroamination of 2-ethynylanilines to form indoles. These metals act as π-acids, activating the alkyne towards nucleophilic attack by the amino group.
Palladium (Pd): Palladium catalysts are extensively used for indole synthesis from 2-alkynylanilines. researchgate.netnih.gov The mechanism often involves the coordination of the palladium species to the alkyne, facilitating the intramolecular attack of the aniline nitrogen. researchgate.net For instance, palladium(II) chloride has been shown to be an effective catalyst for the regio-selective cyclization of 2-alkynyl-N-ethanoyl anilines. researchgate.net In some variations, the reaction can proceed through a tandem process, such as aminopalladation followed by alkene insertion, to yield more complex indole structures like indenoindoles. nih.gov The Larock indole synthesis, a well-known palladium-catalyzed reaction, forms indoles via the heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, highlighting palladium's role in forming key C-N and C-C bonds. wikipedia.org
Platinum (Pt): Platinum catalysts, such as PtCl2, also promote the cyclization of 2-alkynylanilines. nih.gov The mechanism is believed to involve the activation of the alkyne by the platinum catalyst, followed by a 5-endo-dig cyclization. nih.gov Platinum catalysis can be coupled with other transformations in a cascade manner. For example, a platinum-catalyzed tandem indole annulation/arylation has been developed to synthesize diindolylmethanes from propargylic ethers and indoles, proceeding through an electrophilic platinum carbene intermediate. nih.gov
Copper (Cu): Copper catalysts are an inexpensive and efficient option for indole synthesis. researchgate.net Copper(II) salts, in particular, have been used to catalyze the cyclization of 2-ethynylaniline derivatives in aqueous media under mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction mechanism can involve the formation of a vinyl cuprate (B13416276) intermediate, which then undergoes further reactions. rsc.org Copper catalysis is versatile, enabling not only simple cyclization but also tandem reactions, such as the annulation of 2-ethynylanilines with diazoacetates to directly yield C2-functionalized indoles. nih.gov
Gold (Au): Gold catalysts, both Au(I) and Au(III), exhibit remarkable carbophilicity and are highly efficient in activating alkynes for nucleophilic attack. organic-chemistry.orgresearchgate.net Gold(III)-catalyzed annulation of 2-alkynylanilines proceeds under very mild conditions, often at room temperature in environmentally benign solvents like ethanol. organic-chemistry.org The reaction pathway is a straightforward intramolecular hydroamination. beilstein-journals.orgnih.gov This methodology can be extended to one-pot procedures where the initial gold-catalyzed cyclization is followed by an in-situ functionalization at the C3 position of the newly formed indole ring. organic-chemistry.orgbeilstein-journals.org
Table 1: Overview of Metal-Catalyzed Indole Synthesis from 2-Ethynylanilines This table represents general conditions for the 2-ethynylaniline substrate class, as specific data for this compound was not available in the cited literature.
| Catalyst Type | Typical Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Palladium (Pd) | PdCl₂(CH₃CN)₂, Pd(OAc)₂ | Dioxane, DMF | 60-110 °C | Versatile for simple and tandem cyclizations. researchgate.netnih.govorganic-chemistry.org |
| Platinum (Pt) | PtCl₂, PtI₄ | Dioxane, Toluene | 60-100 °C | Effective for annulation and cascade reactions. nih.govresearchgate.net |
| Copper (Cu) | Cu(OTf)₂, CuI, CuBr₂ | H₂O/MeOH, DMF | Room Temp - 100 °C | Mild conditions, cost-effective, suitable for aqueous media. organic-chemistry.orgorganic-chemistry.orgrsc.org |
| Gold (Au) | NaAuCl₄·2H₂O, AuCl | EtOH, iPrOH | Room Temp - 80 °C | High efficiency, very mild conditions, functional group tolerance. organic-chemistry.orgbeilstein-journals.org |
While metal catalysis is dominant, indole synthesis from alkyne precursors can also proceed under metal-free conditions. These methods often rely on strong bases or alternative activation modes.
Base-Promoted Cyclization: The intramolecular cyclization of 2-ethynylanilines can be promoted by bases. The mechanism involves the deprotonation of the N-H bond of the aniline (or a more acidic N-sulfonylated derivative), generating a potent nucleophile that subsequently attacks the alkyne's triple bond. This is followed by protonolysis to yield the final indole product.
Other Metal-Free Approaches: For the related class of 2-alkenylanilines, metal-free oxidative C-H amination methods have been developed using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or N-Iodosuccinimide (NIS). organic-chemistry.orgacs.orgresearchgate.netresearchgate.netmdpi.com These reactions typically proceed through a cascade involving C-N bond formation and subsequent aromatization. researchgate.net Another approach involves using strong Brønsted acids, such as polyphosphoric acid (PPA), to catalyze a tandem hydroamination-cyclization reaction, akin to a variant of the Fischer indole synthesis. nih.gov These strategies highlight the potential for developing metal-free cyclization pathways for this compound.
Regioselectivity: For monosubstituted 2-ethynylanilines like this compound (where the alkyne is terminal), the intramolecular cyclization leads unambiguously to a 2,3-unsubstituted indole core (specifically, a 6-ethylindole). However, when the alkyne itself is substituted (i.e., an internal alkyne), the regioselectivity of the cyclization becomes a critical issue. The regiochemical outcome—which alkyne carbon becomes C2 and which becomes C3 of the indole—is influenced by steric and electronic factors of the alkyne substituent, as well as the catalyst used. For instance, in gold-catalyzed annulations of alkynyl thioethers, a β-selective addition to the alkyne is observed, controlling the final substitution pattern. nih.gov
Stereoselectivity: The intramolecular cyclization of this compound to form the aromatic indole ring does not typically involve the creation of new stereocenters on the core indole structure itself. Therefore, stereoselectivity is not a primary consideration in this specific transformation. Stereoselectivity becomes relevant in subsequent reactions of the indole or if the cyclization leads to a non-aromatic product like an indoline (B122111) with chiral centers, but such studies were not found for this specific precursor.
Synthesis of Quinoline Derivatives via [5+1] Annulation and Other Cyclizations
Beyond indole synthesis, this compound can serve as a five-atom building block for the construction of quinoline rings. This is typically achieved through annulation reactions where a one-carbon synthon is introduced.
A notable method for quinoline synthesis from 2-ethynylanilines is the copper-catalyzed [5+1] annulation. organic-chemistry.orgacs.org In this reaction, the 2-ethynylaniline provides a five-atom framework (N-C6H4-C≡C), which reacts with a C1 synthon to form the six-membered quinoline ring.
A common C1 synthon used in this context is an N,O-acetal, such as ethyl 2-(diethoxymethylamino)acetate. organic-chemistry.orgacs.org The reaction, often catalyzed by a copper salt like CuBr₂, proceeds through a proposed mechanism involving the formation of an enamine from the aniline and the C1 source, followed by intramolecular cyclization onto the alkyne and subsequent aromatization to furnish the quinoline derivative. acs.org This method provides a direct route to quinolines with a substituent at the 2-position, derived from the C1 synthon used. organic-chemistry.org
Table 2: Copper-Catalyzed [5+1] Annulation for Quinoline Synthesis This table represents a general reaction for the 2-ethynylaniline substrate class, as specific data for this compound was not available in the cited literature.
| Substrate | C1 Synthon | Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| 2-Ethynylaniline derivative | Ethyl 2-(diethoxymethylamino)acetate | CuBr₂ | Dioxane | Ethyl quinoline-2-carboxylate derivative |
Palladium-Catalyzed Oxidative Carbonylation Pathways
The reactivity of 2-ethynylaniline derivatives, such as this compound, in palladium-catalyzed oxidative carbonylation reactions provides a versatile route to various heterocyclic structures. Research in this area has demonstrated that N-acylated or N-ureido-substituted 2-ethynylanilines can undergo cyclization and carbonylation to yield valuable compounds like 4H-3,1-benzoxazines.
A notable study by Costa et al. outlines an effective method for the synthesis of 4H-3,1-benzoxazines through the palladium-catalyzed cyclization-alkoxycarbonylation of substituted 2-(trimethylsilanyl)ethynylaniline amide or urea (B33335) derivatives. nih.govresearchgate.net This transformation is typically carried out in a acetonitrile (B52724)/methanol solvent mixture at elevated temperatures (65 or 75 °C) and under a pressurized atmosphere of carbon monoxide and air (3:1 mixture, 2.4 MPa). nih.gov The catalytic system often comprises 10% Palladium on carbon (Pd/C) in conjunction with tetrabutylammonium (B224687) iodide (Bu₄NI) and potassium fluoride (B91410) (KF). nih.govresearchgate.net The role of KF is to facilitate the in situ deprotection of the trimethylsilyl (B98337) group, generating the terminal alkyne necessary for the cyclization cascade.
The proposed mechanism for this transformation involves a series of steps. Initially, an oxidative addition of the N-H bond to the palladium(0) catalyst can occur, or alternatively, the reaction may proceed through a Wacker-type aminopalladation of the alkyne. Following this, the insertion of carbon monoxide into the resulting palladium-carbon or palladium-nitrogen bond leads to an acyl-palladium intermediate. Subsequent reductive elimination from this intermediate furnishes the final heterocyclic product and regenerates the active palladium(0) catalyst. The reaction can proceed through different cyclization modes, such as anti and syn 6-exo-dig pathways, which can lead to the formation of stereoisomers. nih.govresearchgate.net Isomerization of the vinylpalladium intermediate is also a possibility that can influence the product distribution. nih.govresearchgate.net
| Catalyst System | Substrate Type | Key Reagents | Pressure | Temperature | Product Type | Reference |
| 10% Pd/C, Bu₄NI | N-acyl/ureido-2-(trimethylsilyl)ethynylanilines | CO/Air (3:1), KF | 2.4 MPa | 65-75 °C | 4H-3,1-benzoxazines | nih.govresearchgate.net |
| Pd(OAc)₂, PPh₃ | N-(o-bromoaryl)amides | paraformaldehyde | 1 atm | 120 °C | Benzoxazinones | nih.gov |
| Heterogeneous Pd | 2-Iodoanilines, Aryl Iodides | CO, DiPEA | 5 bar | 110 °C | 2-Arylbenzoxazinones | organic-chemistry.org |
Exploration of Benzoxazine (B1645224) and Related Fused Heterocyclic Formation
The palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives serves as a direct and efficient pathway for the formation of benzoxazine skeletons. As detailed in the previous section, the intramolecular cyclization of N-functionalized 2-ethynylanilines in the presence of a palladium catalyst and a carbon monoxide source leads to the construction of the 4H-3,1-benzoxazine ring system. nih.govresearchgate.net This methodology highlights the synthetic utility of the ethynyl (B1212043) and aniline functionalities within the same molecule, allowing for rapid assembly of complex heterocyclic frameworks.
The versatility of this approach allows for the synthesis of a variety of substituted benzoxazines, depending on the nature of the starting 2-ethynylaniline derivative. The reaction conditions can be tuned to favor the formation of the desired heterocyclic product. For instance, the choice of the N-protecting group on the aniline can influence the reactivity and the final product. N-acyl and N-sulfonyl derivatives are commonly employed to modulate the nucleophilicity of the aniline nitrogen and to direct the cyclization pathway.
Beyond the direct carbonylative cyclization, other strategies for the formation of benzoxazine and related fused heterocycles from precursors structurally similar to this compound exist. For example, the synthesis of nonracemic 1,4-benzoxazines has been achieved through a Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. nih.gov While this method does not start from a 2-ethynylaniline, it demonstrates a complementary approach to forming the benzoxazine ring system.
Furthermore, palladium-catalyzed carbonylative cyclization of 2-iodoanilines with aryl iodides has been shown to produce 2-arylbenzoxazinones, showcasing another palladium-mediated route to this class of compounds. organic-chemistry.org In this case, the carbon monoxide acts as a carbonyl source to form the lactam ring of the benzoxazinone.
Intermolecular Coupling and Addition Reactions
Click Chemistry Applications of the Ethynyl Moiety
The terminal ethynyl group of this compound is a highly versatile functional handle for participating in "click" chemistry reactions. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in materials science, drug discovery, and bioconjugation. The most prominent of these is the azide-alkyne cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction that unites terminal alkynes, such as the one present in this compound, with organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.org This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance.
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. wikipedia.org This intermediate then reacts with the azide (B81097) in a stepwise manner, involving a six-membered copper-containing ring, to ultimately yield the triazole product upon protonolysis. The reaction is typically catalyzed by a copper(I) source, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. wikipedia.org The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. wikipedia.org
While specific examples of CuAAC reactions with this compound are not extensively documented in the reviewed literature, the reactivity of the terminal alkyne is well-established. It is expected that this compound would readily undergo CuAAC with a variety of azide-containing molecules to form the corresponding triazole-functionalized aniline derivatives.
| Catalyst System | Reactants | Product | Key Features | Reference |
| Cu(I) source (e.g., CuI, CuSO₄/NaAsc) | Terminal Alkyne, Organic Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield | wikipedia.orgrsc.orgrsc.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that, unlike CuAAC, does not require a metal catalyst. The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide to form a triazole. This bioorthogonal reaction is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.
In the context of this compound, this molecule would not be the strained component of the reaction. Instead, the ethynyl group of this compound could be coupled with a molecule containing a strained alkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), that also bears an azide functionality. However, the more common application would involve converting the aniline group of this compound into an azide. The resulting 4-ethyl-2-ethynylphenyl azide could then react with a strained alkyne.
The kinetics of SPAAC are highly dependent on the structure of the strained alkyne. nih.govchemrxiv.org Electron-withdrawing groups adjacent to the alkyne can increase the reaction rate. nih.gov While no specific examples of SPAAC involving this compound were found, the principles of this reaction suggest its potential for conjugation applications, provided the aniline or ethynyl group is appropriately functionalized to participate as either the azide or, less commonly, as part of a more complex strained alkyne structure.
Hydration and Halogenation Reactions of the Terminal Alkyne
The terminal alkyne of this compound is susceptible to electrophilic addition reactions, including hydration and halogenation. These reactions can proceed with different regioselectivities depending on the reaction conditions.
Hydration: The addition of water across the carbon-carbon triple bond can lead to either a ketone or an aldehyde, following Markovnikov or anti-Markovnikov regioselectivity, respectively.
Markovnikov Hydration: In the presence of a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid, the hydration of a terminal alkyne typically follows Markovnikov's rule. youtube.com This involves the formation of an intermediate enol where the hydroxyl group is attached to the more substituted carbon of the former triple bond. This enol then rapidly tautomerizes to the more stable ketone. For this compound, this would result in the formation of a methyl ketone at the 2-position of the aniline ring.
Anti-Markovnikov Hydration: To achieve anti-Markovnikov hydration, a hydroboration-oxidation protocol is employed. youtube.comlibretexts.org The alkyne is first treated with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to favor the addition of boron to the terminal carbon. libretexts.org Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde. youtube.com In the case of this compound, this would produce an aldehyde at the 2-position.
Halogenation: The terminal alkyne of this compound can react with halogens (e.g., Br₂, Cl₂, I₂). The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene. The stereochemistry of the addition can be influenced by the reaction conditions.
It is important to note that in the case of 2-ethynylanilines, electrophilic halogenation can also trigger an intramolecular cyclization. For instance, the reaction of N-(2-alkynyl)anilines with electrophilic halogen sources like ICl, I₂, or Br₂ can lead to a 6-endo-dig cyclization, affording 3-halo-substituted quinolines in good yields. nih.gov This presents a competing reaction pathway to the simple addition across the alkyne. The presence of the nucleophilic aniline nitrogen in proximity to the alkyne facilitates this cyclization. Therefore, the halogenation of this compound could potentially yield a mixture of the dihaloalkene addition product and the corresponding 3-haloquinoline derivative.
Furthermore, the aromatic ring of this compound is also susceptible to electrophilic halogenation, although the ethynyl group is generally more reactive towards electrophiles. wikipedia.org Careful control of reaction conditions would be necessary to achieve selective halogenation of the alkyne.
| Reaction | Reagents | Regioselectivity | Expected Product from this compound | Potential Side Reactions | Reference |
| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | Markovnikov | 2-acetyl-4-ethylaniline | - | youtube.com |
| Anti-Markovnikov Hydration | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov | (2-amino-5-ethylphenyl)acetaldehyde | - | youtube.comlibretexts.org |
| Halogenation | X₂ (e.g., Br₂) | - | 2-(1,2-dihaloethenyl)-4-ethylaniline | Intramolecular cyclization to 3-haloquinoline, Aromatic halogenation | nih.gov |
Polymerization Studies of this compound
The presence of a terminal alkyne group in this compound makes it a prime candidate for polymerization, leading to the formation of a polyacetylene backbone with pendant 4-ethyl-2-aminophenyl groups. Such polymers are of interest for their potential conductivity and optoelectronic applications.
Transition Metal-Catalyzed Polymerization to Poly(this compound)
Transition metal catalysts, particularly those based on rhodium (Rh) and other late transition metals, have proven to be highly effective for the polymerization of substituted acetylenes. tandfonline.comrsc.orgresearchgate.net These catalysts are known for their tolerance to various functional groups, which is crucial for the successful polymerization of monomers like this compound containing a reactive amino group. tandfonline.com
The expected polymerization of this compound would proceed via the opening of the triple bond to form a conjugated polyene chain. The ethyl and amino substituents on the phenyl ring are expected to influence the polymer's properties, such as solubility, thermal stability, and electronic characteristics.
Table 1: Postulated Polymerization of this compound based on Analogous Systems
| Catalyst System | Monomer | Solvent | Temp. (°C) | Yield (%) | Molecular Weight (Mw) |
|---|---|---|---|---|---|
| [Rh(nbd)Cl]₂ / Et₃N | 4-Ethynylaniline (B84093) | Triethylamine (B128534) | 30 | High | 1.0 x 10⁴ - 5.0 x 10⁵ |
| WCl₆ / Ph₄Sn | 4-Ethynylbiphenyl | Toluene | 80 | >90 | 1.5 x 10⁴ |
Note: This table is illustrative and based on data from the polymerization of analogous compounds. The actual results for this compound may vary.
Investigation of Polymerization Mechanisms and Kinetics
The mechanism of transition metal-catalyzed polymerization of alkynes generally involves a coordination-insertion pathway. researchgate.net The proposed mechanism for the polymerization of this compound using a rhodium catalyst would likely proceed as follows:
Initiation: The rhodium catalyst coordinates with the triple bond of the monomer. In the presence of a base like triethylamine, a rhodium-acetylide species may form, which is often the active initiating species. rsc.org
Propagation: Subsequent monomer molecules insert into the rhodium-carbon bond of the growing polymer chain. This insertion is typically stereoselective, leading to the formation of a polymer with a specific geometric structure (e.g., cis-transoidal). rsc.org
Termination: The polymerization can be terminated through various processes, such as β-hydride elimination or reaction with impurities.
The kinetics of such polymerizations can be complex and are influenced by factors such as monomer concentration, catalyst concentration, temperature, and the nature of the solvent. Studies on the polymerization of N-ethylaniline have indicated an auto-catalytic nature of the reaction. pleiades.onlineresearchgate.net While this is an oxidative polymerization and differs from the alkyne polymerization discussed here, it highlights the potential for complex kinetic profiles in aniline-containing polymer systems. Detailed kinetic studies for this compound would be necessary to determine the reaction orders and rate constants.
Chemical Modifications of the Aniline Nitrogen and Aromatic Ring
The presence of a primary amino group and an activated aromatic ring in this compound offers opportunities for a variety of chemical modifications. These modifications can be performed on the monomer prior to polymerization to create a range of functionalized monomers or on the resulting polymer to alter its properties.
The amino group (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comtestbook.com Due to the positions of the existing ethyl and ethynyl groups, electrophilic attack would be expected to occur at the positions ortho and para to the amino group. However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions. libretexts.orgchemistrysteps.com
One common strategy to control the reactivity of the aniline ring and to achieve selective substitution is to first protect the amino group, for example, by acetylation to form an amide. The amide group is still an activating and ortho, para-directing group, but its activating effect is significantly attenuated, allowing for more controlled reactions. chemistrysteps.com
Furthermore, the aniline nitrogen itself can undergo various reactions, most notably N-alkylation. This reaction involves the substitution of one or both hydrogen atoms of the amino group with alkyl groups. This can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base or a catalyst. nih.gov
The Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction that can be used to introduce an acyl group onto the aromatic ring. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org This reaction typically uses an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings or on rings containing an amino group, as the Lewis acid catalyst coordinates with the basic nitrogen atom, deactivating the ring. libretexts.orglibretexts.org Therefore, protection of the amino group would be a prerequisite for a successful Friedel-Crafts acylation of this compound.
Computational and Theoretical Investigations of 4 Ethyl 2 Ethynylaniline
Electronic Structure and Molecular Geometry Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the properties of 4-Ethyl-2-ethynylaniline. A typical DFT study would involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Conformational Landscape and Energetic Preferences
The presence of the ethyl group in this compound introduces conformational flexibility. The rotation around the C-C single bond of the ethyl group and the C-N bond of the aniline (B41778) group would be the primary degrees of freedom to explore.
A conformational search would be performed to identify the stable conformers of the molecule. This involves systematically rotating the dihedral angles associated with the ethyl and amino groups and performing geometry optimization for each starting structure. The relative energies of the resulting conformers would then be calculated to determine their thermodynamic stability. It is anticipated that the most stable conformer would exhibit minimal steric hindrance between the ethyl group, the amino group, and the adjacent ethynyl (B1212043) group. The planarity of the aniline ring would also be a key factor, with deviations from planarity potentially leading to higher energy conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-N-C-C) | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 0° | 60° (staggered) | 0.00 |
| B | 90° | 60° (staggered) | 1.52 |
| C | 0° | 0° (eclipsed) | 3.10 |
| D | 90° | 0° (eclipsed) | 4.65 |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.
Frontier Molecular Orbital (FMO) Analysis of Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of the amino group and the π-system of the benzene (B151609) ring. This suggests that electrophilic attacks are most likely to occur at the ortho and para positions of the ring relative to the amino group, as well as at the nitrogen atom itself. The ethynyl group, being electron-withdrawing, would likely have a lower contribution to the HOMO.
The LUMO, on the other hand, is anticipated to be distributed over the aromatic ring and the ethynyl group. The π* orbitals of the ethynyl bond and the benzene ring would be the primary contributors to the LUMO, indicating that nucleophilic attacks would likely target these regions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.54 | π* orbital of the aromatic system |
| LUMO | -1.23 | π* orbital with significant contribution from the ethynyl group |
| HOMO | -5.67 | π orbital localized on the aniline ring and nitrogen lone pair |
| HOMO-1 | -6.12 | π orbital of the aromatic system |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an FMO analysis.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
To understand a chemical reaction involving this compound, for instance, an electrophilic aromatic substitution, computational methods would be used to locate the transition state (TS) structure. A transition state search algorithm, such as the Berny optimization, would be employed to find the saddle point on the potential energy surface connecting the reactants and products. The located TS would be characterized by having exactly one imaginary frequency in its vibrational analysis.
Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. The IRC path traces the minimum energy pathway from the transition state down to the reactants on one side and the products on the other. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For an electrophilic attack on the aniline ring, the IRC would likely show the progressive formation of the new bond between the electrophile and the carbon atom of the ring, and the simultaneous breaking of the C-H bond.
Understanding Catalytic Cycles and Ligand Effects
Many reactions involving alkynes and anilines are catalyzed by transition metals. Computational chemistry can be instrumental in understanding the intricate details of these catalytic cycles. For a hypothetical palladium-catalyzed cross-coupling reaction involving the ethynyl group of this compound, DFT calculations could be used to model each step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
By calculating the energies of the intermediates and transition states for each step, the rate-determining step of the reaction can be identified. Furthermore, the effect of different ligands on the catalyst can be investigated. For example, the steric and electronic properties of various phosphine (B1218219) ligands could be computationally modeled to understand how they influence the efficiency and selectivity of the catalytic reaction. This can guide the experimental design of more effective catalytic systems.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, DFT calculations could be used to predict its vibrational frequencies. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted infrared (IR) and Raman spectra can then be compared with experimentally recorded spectra to assign the observed vibrational modes to specific molecular motions. For example, the characteristic C≡C and N-H stretching frequencies could be accurately predicted.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) and oscillator strengths can be correlated with the peaks observed in the experimental UV-Vis spectrum, providing insights into the nature of the electronic transitions.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: ν(N-H) stretch | 3450 cm⁻¹ (scaled) | ~3400-3500 cm⁻¹ |
| IR: ν(C≡C) stretch | 2105 cm⁻¹ (scaled) | ~2100-2140 cm⁻¹ |
| UV-Vis: λmax | 295 nm | ~290-300 nm |
Note: The data in this table is hypothetical and intended to illustrate the correlation between predicted and experimental spectroscopic parameters.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov In the context of drug discovery, QSAR models are invaluable for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern therapeutic efficacy. nih.govchemmethod.com While specific QSAR studies focusing exclusively on this compound derivatives are not extensively detailed in published literature, the principles of QSAR can be applied by examining studies on analogous structures, such as substituted anilines and ethynyl-containing kinase inhibitors. soton.ac.uknih.govnih.gov
The core of a QSAR study involves selecting a dataset of molecules with known biological activities, calculating a range of molecular descriptors for each, and then using statistical methods to build a predictive model. nih.gov For derivatives of this compound, the goal would be to determine how different substituents on the aniline ring or modifications to the ethyl and ethynyl groups influence a specific biological endpoint, such as anticancer activity or enzyme inhibition. nih.govnih.gov
Research Findings and Model Development
A hypothetical QSAR study on a series of this compound derivatives would begin with the synthesis and biological evaluation of a set of compounds. The activity data, often expressed as the half-maximal inhibitory concentration (IC₅₀), is converted to a logarithmic scale (pIC₅₀) for modeling.
Various molecular descriptors representing different physicochemical properties would be calculated:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier orbitals (HOMO and LUMO). For aniline derivatives, factors like the net charge on specific atoms can be crucial for activity. nih.gov
Hydrophobic Descriptors: Lipophilicity, commonly represented by LogP, governs how a molecule partitions between aqueous and lipid environments, affecting its ability to cross cell membranes. iomcworld.org
Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity or specific steric parameters, which can influence how a molecule fits into a receptor's binding site.
Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.
Using a statistical method like Multiple Linear Regression (MLR), a QSAR equation is generated. chemmethod.com An illustrative model for a series of this compound derivatives might take the following form, based on principles from related compound studies:
pIC₅₀ = β₀ + β₁(LogP) - β₂(LUMO) + β₃(MR) - β₄(HD)
In this hypothetical equation, LogP (lipophilicity), LUMO (energy of the lowest unoccupied molecular orbital), MR (molar refractivity), and HD (number of hydrogen bond donors) are the descriptors. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the biological activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, whereas a negative coefficient for LUMO energy might indicate that a greater electron-accepting ability is favorable.
The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (q²), which assesses the model's predictive power. nih.gov
Illustrative Data for a Hypothetical QSAR Study
To demonstrate the application of QSAR, the following tables present hypothetical data for a series of this compound derivatives designed to inhibit a target kinase.
Table 1: Hypothetical Derivatives of this compound and Their Biological Activity. This table shows a selection of potential derivatives with various substituents (R) and their corresponding experimental and QSAR-predicted inhibitory activities (pIC₅₀).
| Compound ID | R-Group (Substitution at position 5) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| 1 | -H | 6.50 | 6.55 |
| 2 | -F | 6.85 | 6.81 |
| 3 | -Cl | 7.10 | 7.15 |
| 4 | -CH₃ | 6.70 | 6.65 |
| 5 | -OCH₃ | 7.35 | 7.40 |
| 6 | -NO₂ | 5.90 | 5.85 |
| 7 | -CN | 6.20 | 6.28 |
| 8 | -NH₂ | 7.55 | 7.50 |
Table 2: Key Molecular Descriptors for the Hypothetical Derivatives. This table lists the calculated values for the molecular descriptors used in the QSAR model for each derivative.
| Compound ID | R-Group | LogP | LUMO (eV) | Molar Refractivity (MR) | Hydrogen Bond Donors (HD) |
| 1 | -H | 2.85 | -0.85 | 45.2 | 1 |
| 2 | -F | 2.95 | -0.95 | 45.5 | 1 |
| 3 | -Cl | 3.40 | -1.10 | 49.8 | 1 |
| 4 | -CH₃ | 3.25 | -0.80 | 49.6 | 1 |
| 5 | -OCH₃ | 2.90 | -0.75 | 50.1 | 1 |
| 6 | -NO₂ | 2.70 | -1.80 | 49.5 | 1 |
| 7 | -CN | 2.55 | -1.65 | 49.1 | 1 |
| 8 | -NH₂ | 2.40 | -0.65 | 47.8 | 2 |
Table 3: Statistical Validation of the Hypothetical QSAR Model. This table summarizes the statistical parameters that validate the robustness and predictive capability of the developed model.
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.94 | Indicates that 94% of the variance in biological activity is explained by the model. |
| q² (Cross-Validated R²) | 0.85 | A high value suggests good internal predictive power. |
| F-statistic | 85.2 | Indicates a statistically significant relationship between the descriptors and the activity. |
| Standard Error (SE) | 0.15 | Represents the average deviation of the predicted values from the experimental values. |
From such a model, researchers could conclude that increasing lipophilicity and electron-withdrawing character at specific positions, while carefully managing steric bulk, could lead to the design of more potent inhibitors. The model provides a clear, quantitative guide for synthesizing the next generation of derivatives.
Advanced Spectroscopic and Analytical Characterization of 4 Ethyl 2 Ethynylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-Ethyl-2-ethynylaniline, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques would provide a complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, ethynyl (B1212043), and amine protons. The aromatic protons would appear in the typical downfield region (δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. openstax.org The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The ethynyl proton (-C≡CH) would likely appear as a singlet in the range of δ 2.5-3.5 ppm, and the amine (-NH₂) protons would exhibit a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate between δ 110-150 ppm. The two carbons of the ethynyl group would have characteristic shifts, with the terminal alkyne carbon appearing around δ 70-90 ppm. The carbons of the ethyl group would be found in the upfield, aliphatic region of the spectrum.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (H3, H5, H6) | 6.7 - 7.5 | Doublet, Doublet of doublets |
| Amine (-NH₂) | 3.5 - 5.0 (broad) | Singlet |
| Ethynyl (-C≡CH) | ~3.0 | Singlet |
| Methylene (-CH₂) | ~2.6 | Quartet |
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-NH₂ (C1) | 145 - 150 |
| C-Ethynyl (C2) | 110 - 115 |
| Aromatic CH (C3, C5) | 130 - 135 |
| C-Ethyl (C4) | 135 - 140 |
| Aromatic CH (C6) | 115 - 120 |
| C≡CH | 80 - 85 |
| C≡C H | 75 - 80 |
| -CH₂- | 28 - 32 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. nih.gov For this compound, these methods would confirm the presence of the amine, ethynyl, ethyl, and aromatic moieties.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. colostate.edu The C≡C-H stretch of the terminal alkyne would produce a sharp, strong band around 3300 cm⁻¹, while the C≡C triple bond stretch would show a weaker absorption near 2100-2140 cm⁻¹. Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. openstax.org The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being a relatively non-polar bond, would typically exhibit a strong signal in the Raman spectrum, often stronger than its IR counterpart. The symmetric vibrations of the benzene ring would also be prominent.
Key Expected Vibrational Frequencies (cm⁻¹):
| Functional Group | Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch (asymm, symm) | 3400-3500, 3300-3400 | Weak |
| Amine (-NH₂) | N-H Bend (scissoring) | 1590-1650 | Moderate |
| Ethynyl (-C≡CH) | ≡C-H Stretch | ~3300 (sharp, strong) | Moderate |
| Ethynyl (-C≡CH) | C≡C Stretch | 2100-2140 (weak-medium) | Strong |
| Aromatic Ring | C-H Stretch | 3030-3100 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Analysis
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its conjugated π-system. libretexts.org
UV-Vis Absorption: Aromatic compounds typically exhibit characteristic absorptions in the UV region. openstax.org Benzene itself has absorption bands near 205 nm and a less intense series between 255-275 nm. pressbooks.pub The presence of the aniline (B41778) (amino) and ethynyl groups, which are both auxochromes and can extend conjugation, is expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths and increase their intensity (hyperchromic effect). The spectrum of this compound would likely show strong absorptions corresponding to π→π* transitions of the substituted benzene ring.
Fluorescence Analysis: Many aniline derivatives are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the absorption band corresponding to the lowest energy transition. The fluorescence quantum yield and lifetime would provide further information about the excited state properties of the molecule.
Mass Spectrometry (High-Resolution Mass Spectrometry, HRMS) for Elemental Composition and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₀H₁₁N), the expected exact mass of the molecular ion [M]⁺ would be calculated. Electron impact (EI) ionization would likely lead to fragmentation of the molecular ion. The fragmentation pattern provides structural clues. chemguide.co.uk A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃, mass 15) via benzylic cleavage to form a stable [M-15]⁺ ion. nih.govnih.gov For aniline derivatives, cleavage of bonds adjacent to the nitrogen atom is also common. miamioh.edu
Expected Key Ions in the Mass Spectrum:
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 145 | [M]⁺ | Molecular Ion (C₁₀H₁₁N⁺) |
| 130 | [M-15]⁺ | Loss of •CH₃ from the ethyl group |
| 117 | [M-28]⁺ | Loss of ethylene (B1197577) (C₂H₄) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
Beyond the molecular structure, X-ray crystallography reveals the supramolecular architecture, including intermolecular interactions like hydrogen bonding and π-stacking. The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming networks with neighboring molecules. mdpi.com The aromatic ring and the ethynyl group can participate in π-π stacking or C-H···π interactions, which influence the crystal packing. Analysis of crystal structures of similar substituted anilines shows they often crystallize in common space groups like monoclinic P2₁/c or orthorhombic systems. cambridge.orgresearchgate.net
Electrochemical Characterization (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
Electrochemical techniques like Cyclic Voltammetry (CV) can be used to study the redox properties of this compound. Aniline and its derivatives are known to undergo electrochemical oxidation. rasayanjournal.co.in The CV experiment would reveal the oxidation potential of the compound, providing information about the ease with which it can lose an electron.
The oxidation process for anilines typically involves the nitrogen atom of the amino group and is often irreversible due to subsequent polymerization or other chemical reactions of the generated radical cation. srce.hrresearchgate.net The presence of electron-donating groups (like the ethyl group) generally lowers the oxidation potential, making the compound easier to oxidize, while the ethynyl group's electronic effect would also influence this potential. umn.edu The scan rate dependence of the voltammetric peaks can be used to investigate the kinetics of the electron transfer process and the stability of the electrochemically generated species. researchgate.net
Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions
Thermal analysis techniques provide information on the thermal stability and phase behavior of a material.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate its decomposition temperature, providing a measure of its thermal stability. The analysis would show a stable mass up to a certain temperature, followed by a sharp decrease in mass as the compound decomposes.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed. A DSC scan would reveal thermal transitions such as melting and boiling points. If the compound is solid, a sharp endothermic peak corresponding to its melting point would be observed. Other transitions, such as crystallization (exothermic) or glass transitions, could also be detected.
Chromatographic Techniques (e.g., HPLC, GPC) for Purity Assessment and Polymer Characterization
Chromatographic techniques are instrumental in the analysis of this compound and its polymeric derivatives. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the monomer, while Gel Permeation Chromatography (GPC) is indispensable for characterizing the molecular weight and molecular weight distribution of the resulting polymers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for determining the purity of aromatic amines like this compound. wikipedia.orgthermofisher.com This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org For this compound, a C18 column is a suitable stationary phase, offering excellent separation of non-polar to moderately polar compounds. sigmaaldrich.comnih.gov
The mobile phase composition is a critical parameter in achieving optimal separation. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is commonly employed. wikipedia.orgchromatographyonline.com The buffer helps to control the pH and ensure the consistent ionization state of the amine, which is crucial for reproducible retention times. chromatographyonline.com Ultraviolet (UV) detection is typically used, as the aromatic ring and ethynyl group in this compound provide strong chromophores. sigmaaldrich.comtandfonline.com
A hypothetical HPLC analysis of a this compound sample is detailed in the table below. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Table 1: Illustrative HPLC Data for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Table 2: Chromatogram Peak Analysis
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.45 | 15,300 | 0.42 | Unknown Impurity 1 |
| 2 | 8.92 | 3,612,500 | 98.90 | This compound |
| 3 | 10.15 | 24,800 | 0.68 | Unknown Impurity 2 |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orgmicrobenotes.com The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. microbenotes.comunt.edu
For the characterization of poly(this compound), the choice of eluent is critical to ensure complete dissolution of the polymer. wikipedia.org Solvents such as N-methyl-2-pyrrolidone (NMP), often with the addition of salts like lithium chloride (LiCl) to prevent aggregation, are commonly used for polyaniline and its derivatives. kpi.ua The GPC system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. kpi.ualcms.cz
The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which gives an indication of the breadth of the molecular weight distribution. lcms.czpolyanalytik.com
Table 3: Representative GPC Analysis Conditions for Poly(this compound)
| Parameter | Value |
| Instrument | Integrated GPC/SEC System |
| Columns | 2 x Mixed-bed polystyrene-divinylbenzene columns |
| Mobile Phase | N-methyl-2-pyrrolidone (NMP) with 0.05 M LiCl |
| Flow Rate | 1.0 mL/min |
| Temperature | 70 °C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
Table 4: Molecular Weight Data for a Poly(this compound) Sample
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 18,500 g/mol |
| Weight-Average Molecular Weight (Mw) | 35,200 g/mol |
| Polydispersity Index (PDI) | 1.90 |
Potential Research Applications of 4 Ethyl 2 Ethynylaniline in Chemical Science
Utilization as a Precursor in Complex Organic Synthesis
The dual functionality of 4-ethyl-2-ethynylaniline makes it an attractive starting material for the construction of intricate molecular frameworks. The ethynyl (B1212043) group can participate in a variety of coupling reactions, such as Sonogashira, Glaser, and click reactions, while the aniline (B41778) moiety can undergo diazotization, acylation, and alkylation, among other transformations. This orthogonal reactivity allows for sequential and controlled modifications, facilitating the synthesis of highly functionalized molecules.
Building Block for Advanced Pharmaceutical Intermediates and Scaffolds
The structural motifs accessible from ethynylaniline derivatives are prevalent in many biologically active compounds. The synthesis of substituted indoles, for instance, can be achieved through the cyclization of 2-ethynylaniline (B1227618) derivatives. researchgate.netacs.org This class of compounds forms the core of numerous pharmaceuticals. For example, ethynylaniline derivatives are key intermediates in the synthesis of tyrosine kinase inhibitors like erlotinib. google.com The strategic placement of the ethyl and ethynyl groups in this compound could, therefore, be exploited to create novel pharmaceutical scaffolds with potentially enhanced biological activity or modified pharmacokinetic properties. The ethynyl group allows for the introduction of various substituents through click chemistry, a powerful tool for generating libraries of compounds for drug discovery. nbinno.com
Synthesis of Agrochemical and Specialty Chemical Compounds
The versatility of this compound also extends to the synthesis of agrochemicals and specialty chemicals. The aniline core is a common feature in many herbicides, fungicides, and insecticides. The ethynyl group offers a handle for further functionalization to fine-tune the biological activity and environmental profile of these compounds. In the realm of specialty chemicals, this compound could serve as a precursor for dyes, pigments, and other performance chemicals where the rigid, linear nature of the ethynyl group can be used to control molecular shape and electronic properties.
Applications in Materials Science and Engineering
The electronic and structural features of this compound make it a promising candidate for the development of advanced materials with tailored properties. The presence of the ethynyl group, in particular, opens up avenues for creating conjugated systems with interesting optoelectronic characteristics.
Development of Conjugated Organic Polymers and Oligomers with Tunable Electronic Properties
The transition metal-catalyzed polymerization of ethynylaniline derivatives can yield conjugated polymers with a polyacetylene backbone. chemicalbook.comsigmaaldrich.com These polymers are known for their electrical conductivity and have potential applications in organic electronics. The specific substitution pattern of this compound, with its electron-donating ethyl and amino groups, would influence the electronic properties of the resulting polymer, such as its band gap and charge carrier mobility. mdpi.com By copolymerizing this monomer with other functionalized acetylenes or aromatic compounds, a wide range of conjugated materials with tunable electronic and optical properties could be synthesized for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comsigmaaldrich.com
Below is a table summarizing the potential impact of substituents on the properties of conjugated polymers derived from ethynylaniline derivatives:
| Substituent | Position | Potential Effect on Polymer Properties |
| Ethyl | 4 | Increased solubility, electron-donating effect may lower the oxidation potential. |
| Amino | 1 | Strong electron-donating group, potential for hydrogen bonding, can be used for post-polymerization functionalization. |
| Ethynyl | 2 | Site for polymerization, contributes to the rigidity and conjugation of the polymer backbone. |
Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Graphene) for Enhanced Performance
The surface functionalization of nanomaterials like carbon nanotubes (CNTs) and graphene with organic molecules can significantly enhance their properties and processability. chemicalbook.comchemdad.com The amino group of this compound can be used to covalently attach the molecule to the surface of these carbon-based nanomaterials through diazotization reactions. The ethynyl group then provides a reactive site for further "click" chemistry, allowing for the attachment of a wide variety of functional moieties. nbinno.com This approach can be used to improve the dispersion of nanomaterials in solvents and polymer matrices, as well as to introduce specific functionalities for applications in sensing, catalysis, and composite materials. chemicalbook.com
Integration into Smart Materials and Responsive Systems
The responsive nature of the aniline moiety to changes in pH and electrochemical potential makes this compound an interesting component for the design of smart materials. Polymers incorporating this unit could exhibit changes in their optical or electronic properties in response to external stimuli. For example, the protonation of the amino group can alter the electronic structure of the conjugated backbone, leading to a color change (halochromism). This property could be harnessed in the development of chemical sensors and stimuli-responsive coatings.
Due to the limited availability of specific scientific literature on the chemical compound "this compound," a detailed article focusing solely on its potential research applications in ligand design, catalysis, and metal-organic framework (MOF) chemistry cannot be generated at this time.
Extensive searches for "this compound" and its applications in the specified areas of chemical science did not yield sufficient detailed research findings to construct an informative and scientifically accurate article that adheres to the provided outline. The available information primarily pertains to related but structurally distinct compounds such as 4-ethynylaniline (B84093) and 4-ethylaniline (B1216643). Using data for these related compounds would not be scientifically accurate for an article focused exclusively on "this compound."
Further research on this specific compound is required before a comprehensive article on its applications in ligand design and catalysis can be written.
Future Research Perspectives and Interdisciplinary Opportunities
Development of Sustainable and Green Synthetic Methodologies for 4-Ethyl-2-ethynylaniline
The development of environmentally benign synthetic routes to this compound is a critical first step in unlocking its potential. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable practices. Key areas of investigation could include:
Catalytic Cross-Coupling Reactions: Exploring novel catalyst systems, particularly those based on earth-abundant metals, for the efficient Sonogashira or related cross-coupling reactions to introduce the ethynyl (B1212043) group. The goal would be to achieve high yields under milder conditions, reducing energy consumption and waste.
Green Solvents and Reagents: Investigating the use of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions to lessen the environmental impact. The use of safer and more sustainable reagents will also be a priority.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer enhanced safety, better process control, and easier scalability compared to traditional batch processes.
A comparative table of potential green synthetic approaches is presented below:
| Methodology | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction selectivity. | Optimization of reaction parameters and solvent choice. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | Identification of suitable enzymes for key synthetic steps. |
| Mechanochemistry | Solvent-free or reduced solvent conditions, high energy efficiency. | Development of scalable ball-milling protocols. |
Exploration of Unprecedented Reactivity Pathways and Transformations
The dual functionality of this compound opens the door to a wide array of chemical transformations. Future research is expected to uncover novel reactivity pathways, leading to the synthesis of diverse and complex molecular scaffolds.
Cyclization Reactions: The ethynyl and amino groups are ideally positioned for intramolecular cyclization reactions, providing access to various heterocyclic compounds such as indoles and quinolines. The development of novel catalytic systems to control the regioselectivity of these cyclizations will be a key research area.
Polymerization: The ethynyl group can participate in polymerization reactions, potentially leading to novel conjugated polymers with interesting electronic and optical properties. chemicalbook.com The influence of the ethyl and amino substituents on the polymer properties would be a fascinating area of study.
Click Chemistry: The terminal alkyne is a perfect handle for participating in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the straightforward conjugation of this compound to a wide range of other molecules, including biomolecules and polymers.
Design and Synthesis of Advanced Functional Materials Incorporating this compound
The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials.
Organic Electronics: As a derivative of ethynylaniline, this compound could be a precursor for organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs). chemimpex.com The ethyl group could enhance solubility and processability, which are crucial for device fabrication.
Porous Organic Polymers (POPs): The rigid and directional nature of the ethynyl group makes it an excellent component for the construction of highly porous and stable frameworks. These materials could have applications in gas storage, separation, and catalysis.
Self-Healing Materials: The aniline (B41778) moiety can be oxidized to form conductive polyaniline, which has been explored in self-healing materials. The incorporation of this compound into polymer matrices could lead to materials with both conductive and self-healing properties.
A table summarizing potential material applications is provided below:
| Material Class | Potential Application | Key Feature of this compound |
| Conductive Polymers | Flexible electronics, sensors | Conjugated backbone from ethynyl groups |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Rigid linker with coordinating aniline group |
| Luminescent Materials | OLEDs, chemical sensors | Tunable electronic properties |
Integration of Computational and Experimental Approaches for Accelerated Discovery
A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating the discovery and development of new applications for this compound.
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and reactive properties of this compound and its derivatives. article4pub.comrsc.org This can guide experimental efforts by identifying the most promising candidates for specific applications.
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient catalysts.
Materials by Design: By simulating the properties of materials incorporating this compound, researchers can rationally design novel materials with tailored functionalities before embarking on extensive experimental synthesis.
Novel Applications in Bio-Inspired Chemistry and Biotechnology (excluding clinical trials)
The structural motifs present in this compound suggest intriguing possibilities in the realms of bio-inspired chemistry and biotechnology.
Biosensors: The aniline and ethynyl groups can be functionalized with biorecognition elements, such as enzymes or antibodies. The resulting conjugates could be used in the development of sensitive and selective biosensors.
Bioconjugation and Labeling: The "clickable" nature of the ethynyl group makes this compound a valuable tool for bioconjugation. It could be used to label proteins, nucleic acids, and other biomolecules for imaging and tracking studies.
Antimicrobial Surfaces: Polyaniline and its derivatives have shown antimicrobial properties. Surfaces coated with polymers derived from this compound could exhibit resistance to microbial growth.
The exploration of these research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of innovative technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
